![molecular formula C15H12N4OS2 B3202843 N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021219-04-4](/img/structure/B3202843.png)
N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Overview
Description
N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified in a high-throughput screening assay for compounds that could inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of stem cells.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis.
Result of Action
Similar compounds have been reported to exhibit significant anti-tubercular activity , suggesting that the compound may have a similar effect.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is its specificity for BMI-1, which makes it a potentially useful tool for studying the role of BMI-1 in cancer stem cell self-renewal and tumorigenesis. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in some experimental settings.
Future Directions
There are several future directions for the study of N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, including:
1. Further optimization of the compound to increase its potency and efficacy.
2. Investigation of the potential of this compound as a therapeutic agent for various types of cancer.
3. Exploration of the role of BMI-1 in cancer stem cell self-renewal and tumorigenesis, and the potential of this compound to inhibit BMI-1 in other contexts.
4. Investigation of the potential of this compound as an adjuvant therapy for chemotherapy and radiation therapy.
5. Development of new compounds based on the structure of this compound with improved potency and specificity for BMI-1.
Scientific Research Applications
N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
properties
IUPAC Name |
N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADLWQQPOYCHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.